molecular formula C9H6ClNO4 B5885352 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B5885352
M. Wt: 227.60 g/mol
InChI Key: VNOJJOPKNFQTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-amino-4-chlorobenzoic acid, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Oxidation and Carboxylation: The final steps involve oxidation reactions to introduce the oxo group and carboxylation reactions to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxo group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.

Major Products

Scientific Research Applications

6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-1,3-benzoxazole-4-carboxylic acid
  • 6-bromo-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
  • 6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Uniqueness

6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is unique due to the specific combination of functional groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c1-11-6-2-4(8(12)13)5(10)3-7(6)15-9(11)14/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJJOPKNFQTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.